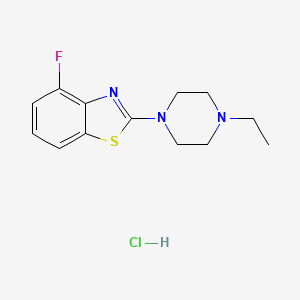

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride” is a derivative of benzothiazole, which is a heterocyclic compound . It contains a piperazine ring, which is a common feature in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperazine derivatives are often synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .科学的研究の応用

Antipsychotic Properties

Olanzapine is primarily used as an atypical antipsychotic medication. It acts by modulating dopamine, serotonin, and other neurotransmitter systems. Its efficacy in treating schizophrenia, bipolar disorder, and other psychotic conditions has been well-established .

Mood Stabilization

Beyond its antipsychotic effects, olanzapine exhibits mood-stabilizing properties. It is often prescribed to manage acute manic or mixed episodes associated with bipolar disorder. The drug helps stabilize mood swings and prevent relapses .

Anti-Emetic Activity

Olanzapine has shown promise as an anti-emetic (anti-nausea) agent. It is sometimes used in combination with other medications to prevent chemotherapy-induced nausea and vomiting. Its mechanism involves antagonism of serotonin receptors in the chemoreceptor trigger zone .

Anti-Depressant Potential

Research has explored olanzapine’s antidepressant effects. Although it is not a first-line treatment for depression, some studies suggest its usefulness in treatment-resistant cases. Further investigations are ongoing .

Cognitive Enhancement

Studies have investigated olanzapine’s impact on cognitive function. While it is not primarily prescribed for this purpose, some evidence suggests potential cognitive enhancement in certain populations, such as patients with schizophrenia .

Neuroprotective Effects

Emerging research indicates that olanzapine may have neuroprotective properties. It could potentially mitigate neuronal damage and oxidative stress, making it relevant in neurodegenerative disorders. However, more studies are needed to confirm this effect .

将来の方向性

作用機序

Target of Action

The primary target of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is the protein S100B . S100B is a member of the S100 family of proteins containing 2 EF-hand calcium-binding motifs. It is involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation .

Mode of Action

It is known to interact with its target, s100b, leading to changes in the protein’s activity

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. Given its target, it is likely that it influences pathways involving S100B. S100B has been implicated in the regulation of protein phosphorylation, enzyme activity, calcium homeostasis, and the dynamics of cytoskeleton components .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with S100B. By modulating the activity of this protein, the compound could potentially influence a variety of cellular processes. The specific effects would depend on the context of the cells and tissues in which the interaction occurs .

Action Environment

The action, efficacy, and stability of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment. Detailed studies on these aspects are currently lacking .

特性

IUPAC Name |

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S.ClH/c1-14-6-8-15(9-7-14)12-13-10-4-2-3-5-11(10)16-12;/h2-5H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYURLZLRRZDMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3S2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(4-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline](/img/structure/B6488954.png)

![2-(morpholin-4-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline](/img/structure/B6488959.png)

![2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-(3-methylphenyl)acetamide](/img/structure/B6488966.png)

![2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide](/img/structure/B6488974.png)

![4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6488977.png)

![8-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6488981.png)

![2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6488999.png)

![N-(4-bromophenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489012.png)

![N-(4-bromo-3-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489014.png)

![1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6489028.png)

![4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B6489045.png)